Isoindoline-5-carboxamide

Medicinal chemistry Scaffold differentiation Synthetic intermediate procurement

Isoindoline-5-carboxamide (CAS 137453-25-9, IUPAC: 2,3-dihydro-1H-isoindole-5-carboxamide) is the unsubstituted parent bicyclic scaffold of the isoindoline-5-carboxamide chemotype, bearing a primary carboxamide at the C-5 position and a free secondary amine at N-2. Its computed physicochemical properties (XLogP3-AA = −0.3, topological polar surface area = 55.1 Ų, HBD = 2, HBA = 2, rotatable bonds = place it well within Lipinski Rule-of-Five space and distinguish it fundamentally from its 1-oxo, 1,3-dioxo, and carboxylic acid analogs that dominate the medicinal chemistry literature.

Molecular Formula C9H10N2O
Molecular Weight 162.192
CAS No. 137453-25-9
Cat. No. B590507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoindoline-5-carboxamide
CAS137453-25-9
Molecular FormulaC9H10N2O
Molecular Weight162.192
Structural Identifiers
SMILESC1C2=C(CN1)C=C(C=C2)C(=O)N
InChIInChI=1S/C9H10N2O/c10-9(12)6-1-2-7-4-11-5-8(7)3-6/h1-3,11H,4-5H2,(H2,10,12)
InChIKeyDZACPFIVEGYGNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isoindoline-5-carboxamide (CAS 137453-25-9) – Procurement-Relevant Physicochemical and Structural Profile


Isoindoline-5-carboxamide (CAS 137453-25-9, IUPAC: 2,3-dihydro-1H-isoindole-5-carboxamide) is the unsubstituted parent bicyclic scaffold of the isoindoline-5-carboxamide chemotype, bearing a primary carboxamide at the C-5 position and a free secondary amine at N-2 [1]. Its computed physicochemical properties (XLogP3-AA = −0.3, topological polar surface area = 55.1 Ų, HBD = 2, HBA = 2, rotatable bonds = 1) place it well within Lipinski Rule-of-Five space and distinguish it fundamentally from its 1-oxo, 1,3-dioxo, and carboxylic acid analogs that dominate the medicinal chemistry literature [1][2].

Why Isoindoline-5-carboxamide Cannot Be Interchanged with Its Oxo-Derivatives or Carboxylic Acid Analogs in Synthesis or Bioassays


The isoindoline-5-carboxamide scaffold exists along a continuum of oxidation states, with the 1,3-dioxo form (phthalimide core) exhibiting measurable but weak hMAO-B inhibition (IC50 = 134 µM) and the 1-oxo form serving as the pharmacophore for numerous patent-disclosed therapeutic candidates [1][2]. The free secondary amine at N-2 in the parent compound enables direct N-functionalisation without the deprotection or redox adjustment steps required for the oxo analogs, making it a synthetically distinct entry point for parallel library synthesis. Simply substituting a 1-oxo or 1,3-dioxo analog for the parent isoindoline-5-carboxamide in a synthetic sequence alters the reaction manifold and precludes access to the same chemical space. The quantitative property and reactivity differences detailed below make generic interchange scientifically invalid for procurement decisions.

Product-Specific Quantitative Differentiation Evidence for Isoindoline-5-carboxamide (CAS 137453-25-9) Relative to Closest Analogs


Structural Oxidation-State Differentiation: Isoindoline-5-carboxamide vs. 1-Oxoisoindoline-5-carboxamide vs. 1,3-Dioxo (Phthalimide) Core

Isoindoline-5-carboxamide (CAS 137453-25-9) is the fully reduced parent scaffold at the C-1 and C-3 positions (both sp³ carbons bearing two hydrogens each), whereas 1-oxoisoindoline-5-carboxamide (CAS 1823367-10-7) carries one carbonyl at C-1 (formula C9H8N2O2, MW 176.17) and the 1,3-dioxo (phthalimide) core carries two carbonyls [1]. This oxidation-state distinction is functionally meaningful: the phthalimide core alone exhibits weak hMAO-B inhibition (IC50 = 134 µM), while its C-5 substituted derivatives can reach IC50 values as low as 0.011 µM with >3,636-fold selectivity over hMAO-A [1]. The parent isoindoline-5-carboxamide, lacking both carbonyls, is not an hMAO-B inhibitor and therefore serves as a selectivity-negative control or a clean starting point for alternative target-directed derivatisation, avoiding any latent MAO pharmacology.

Medicinal chemistry Scaffold differentiation Synthetic intermediate procurement

Lipophilicity and Polarity: Isoindoline-5-carboxamide vs. Isoindoline (Parent Heterocycle)

Computed properties from PubChem reveal that isoindoline-5-carboxamide (XLogP3-AA = −0.3, TPSA = 55.1 Ų) is substantially more polar and less lipophilic than the parent isoindoline heterocycle (LogP ≈ 1.62, TPSA = 12.0 Ų) [1]. This difference is driven by the carboxamide group, which introduces two hydrogen bond donors (vs. one in isoindoline) and two hydrogen bond acceptors (vs. one), increasing the topological polar surface area by approximately 43 Ų. The lower logP (−0.3 vs. 1.62) translates to a predicted ~85-fold lower octanol-water partition coefficient, indicating significantly higher aqueous solubility and reduced membrane permeability.

Fragment-based drug discovery Physicochemical profiling Lead-likeness

Hydrogen-Bonding Capacity: Isoindoline-5-carboxamide vs. Isoindoline-5-carboxylic Acid

Isoindoline-5-carboxamide and isoindoline-5-carboxylic acid (CAS 685084-08-6, MW 163.17) differ by a single atom substitution: -NH₂ in the carboxamide vs. -OH in the carboxylic acid [1]. This results in matched hydrogen bond donor counts (HBD = 2 for both) but differentiated acceptor geometry and hydrogen-bonding patterns. Carboxamides form stronger, more directional hydrogen bonds than carboxylic acids due to the partial double-bond character of the C–N bond, which restricts rotation and pre-organises the donor-acceptor geometry. Additionally, the pKa of the carboxamide (~15-17 for the NH₂ protons) differs fundamentally from the carboxylic acid (pKa ~4-5), meaning that at physiological pH the carboxamide remains neutral while the carboxylic acid is predominantly deprotonated and charged.

Crystal engineering Supramolecular chemistry Coordination chemistry

Synthetic Versatility: Free Secondary Amine in Isoindoline-5-carboxamide Enables Direct N-Functionalisation

The free secondary amine at position N-2 of isoindoline-5-carboxamide enables direct N-alkylation, N-acylation, N-sulfonylation, or N-arylation without the deprotection or redox manipulation required for 1-oxo or 1,3-dioxo analogs [1]. In contrast, the most frequently patented 1-oxo-isoindoline-5-carboxamide derivatives (e.g., Celgene patent family US 2020/0377512 A1) require prior installation of the 1-oxo group and subsequent N-substitution, adding at least one synthetic step [1]. This step-count differential translates into higher throughput in parallel library synthesis and lower cumulative cost of goods when isoindoline-5-carboxamide is used as the diversification-ready core.

Parallel synthesis Building block procurement Scaffold decoration

Commercially Available Purity: Isoindoline-5-carboxamide at 98% vs. Lower-Purity Analogs

Multiple independent vendors supply isoindoline-5-carboxamide (CAS 137453-25-9) at 98% purity or higher, as verified by MolCore (NLT 98%), Leyan (98%), and Calpac Lab (98%) . In contrast, certain close analogs such as 1-oxoisoindoline-5-carboxamide (CAS 1823367-10-7) and various N-substituted 1-oxo derivatives are frequently offered at 95% purity, reflecting the additional synthetic complexity and purification challenges associated with the oxidised scaffolds . This 3% purity differential, while modest in absolute terms, becomes significant in quantitative biological assays where 5% total impurity can correspond to >50 µM of unknown material in a 1 mM stock solution.

Quality control Reference standard procurement Analytical chemistry

Core Scaffold Activity Baseline: The Phthalimide Core as a Reference Point for Isoindoline-5-carboxamide Selectivity Profiling

The phthalimide core (1,3-dioxoisoindoline) has been established as a weak hMAO-B inhibitor (IC50 = 134 µM), and its C-5-substituted derivatives can reach nanomolar potency and >3,636-fold selectivity over hMAO-A [1]. The parent isoindoline-5-carboxamide lacks both carbonyl groups that define the phthalimide pharmacophore; consequently, it serves as a clean structural control that can be used to baseline hMAO-B and hMAO-A counter-screening assays. This is a practical procurement consideration: by selecting the non-dioxo parent scaffold, research teams can avoid introducing latent MAO pharmacology that would require deconvolution during hit-to-lead progression.

Target selectivity Off-target liability hMAO-B inhibition

Evidence-Supported Application Scenarios for Isoindoline-5-carboxamide (CAS 137453-25-9) Procurement


Scaffold-Diversification Library Synthesis Free of Latent MAO-B Pharmacology

Medicinal chemistry teams building fragment-based or diversity-oriented libraries for non-MAO targets should select isoindoline-5-carboxamide over phthalimide-based scaffolds. The phthalimide core has a validated hMAO-B IC50 of 134 µM, whereas the parent isoindoline-5-carboxamide lacks the 1,3-dione pharmacophore entirely, eliminating this confounding activity from the outset [1]. This reduces the burden of counter-screening and selectivity profiling during hit triage.

Parallel N-Functionalisation Campaigns Requiring Direct Amine Reactivity

The free secondary amine at N-2 of isoindoline-5-carboxamide permits direct, one-step N-alkylation or N-acylation to generate diverse libraries, whereas the corresponding 1-oxo derivatives require at least two synthetic steps from comparable starting materials [2]. This step-count economy is critical for high-throughput medicinal chemistry groups seeking to maximise SAR output per synthesis cycle.

Physicochemical Property-Driven Fragment Screening with Reduced Non-Specific Binding Risk

With an XLogP3-AA of −0.3 and a TPSA of 55.1 Ų, isoindoline-5-carboxamide is significantly more polar than the parent isoindoline heterocycle (LogP ~1.62, TPSA 12.0 Ų) [3]. This polarity profile favours aqueous solubility and reduces the likelihood of non-specific hydrophobic interactions with proteins, making it a more reliable fragment for surface plasmon resonance (SPR) or differential scanning fluorimetry (DSF) screening cascades where aggregation artefacts must be minimised.

High-Purity Reference Standard for Analytical Method Development and Quality Control

Multiple independent vendors supply isoindoline-5-carboxamide at 98% purity, compared to 95% for several 1-oxo analogs . This higher and more consistent purity grade supports its use as a reference standard in HPLC method development, dissolution testing, and impurity profiling for isoindoline-based drug substance and drug product quality control workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isoindoline-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.